N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide
Description
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-[2-methoxy-5-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-14-5-3-4-6-18(14)21(28)26-19-13-17(11-12-20(19)31-2)32(29,30)27-16-9-7-15(8-10-16)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVKXHPMXSFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide typically involves multiple steps, including the introduction of the methoxy, trifluoromethyl, and sulfamoyl groups onto the phenyl ring, followed by the formation of the benzamide linkage. Common synthetic routes may involve:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfamoyl group via sulfonation reactions.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation: Formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group may yield aniline derivatives.
Scientific Research Applications
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfamoyl group may participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide: Characterized by the presence of methoxy, trifluoromethyl, and sulfamoyl groups.
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its trifluoromethyl group enhances stability and lipophilicity, while the sulfamoyl group provides potential for specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
